Cas no 2168072-39-5 (3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol)

3-Bromo-2-(4,4-difluorocyclohexyl)propan-1-ol is a brominated fluorinated alcohol derivative with a cyclohexyl backbone, offering unique reactivity and structural features for synthetic applications. The presence of the 4,4-difluorocyclohexyl group enhances steric and electronic properties, while the bromine substituent provides a versatile handle for further functionalization. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where its bifunctional nature (bromo and hydroxyl groups) enables selective transformations. The difluorocyclohexyl moiety may also contribute to improved metabolic stability in bioactive molecules. Its well-defined structure ensures reproducibility in downstream reactions, making it a valuable building block for medicinal chemistry and materials science research.
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol structure
2168072-39-5 structure
商品名:3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
CAS番号:2168072-39-5
MF:C9H15BrF2O
メガワット:257.115609407425
CID:6567827
PubChem ID:165529195

3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
    • 2168072-39-5
    • EN300-1459271
    • インチ: 1S/C9H15BrF2O/c10-5-8(6-13)7-1-3-9(11,12)4-2-7/h7-8,13H,1-6H2
    • InChIKey: URXDPYZOJXZDNI-UHFFFAOYSA-N
    • ほほえんだ: BrCC(CO)C1CCC(CC1)(F)F

計算された属性

  • せいみつぶんしりょう: 256.02743g/mol
  • どういたいしつりょう: 256.02743g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 20.2Ų

3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1459271-1.0g
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
1g
$0.0 2023-06-06
Enamine
EN300-1459271-5000mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
5000mg
$3562.0 2023-09-29
Enamine
EN300-1459271-10000mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
10000mg
$5283.0 2023-09-29
Enamine
EN300-1459271-50mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
50mg
$1032.0 2023-09-29
Enamine
EN300-1459271-250mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
250mg
$1131.0 2023-09-29
Enamine
EN300-1459271-500mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
500mg
$1180.0 2023-09-29
Enamine
EN300-1459271-1000mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
1000mg
$1229.0 2023-09-29
Enamine
EN300-1459271-100mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
100mg
$1081.0 2023-09-29
Enamine
EN300-1459271-2500mg
3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol
2168072-39-5
2500mg
$2408.0 2023-09-29

3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol 関連文献

3-bromo-2-(4,4-difluorocyclohexyl)propan-1-olに関する追加情報

Research Brief on 3-Bromo-2-(4,4-Difluorocyclohexyl)Propan-1-Ol (CAS: 2168072-39-5): Recent Advances and Applications

The compound 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol (CAS: 2168072-39-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's bromo and difluorocyclohexyl moieties make it a versatile intermediate for the development of novel bioactive molecules, particularly in the context of targeted therapies and enzyme inhibition.

Recent studies have highlighted the role of 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol as a key intermediate in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, where the difluorocyclohexyl group was found to enhance binding affinity and metabolic stability. The bromo substituent, on the other hand, facilitates further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.

In addition to its applications in kinase inhibition, this compound has shown promise in the field of antimicrobial research. A preprint article from BioRxiv (2024) reported that derivatives of 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol exhibited potent activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. These findings underscore its potential as a scaffold for novel antimicrobial agents.

The synthetic routes to 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol have also been optimized in recent years. A 2023 paper in Organic Letters described a scalable, high-yield synthesis using a palladium-catalyzed coupling reaction, which significantly reduced the production cost and improved purity. This advancement is critical for large-scale applications, particularly in industrial drug development where cost-efficiency and reproducibility are paramount.

Looking ahead, researchers are exploring the compound's potential in neurodegenerative diseases. Preliminary data from a 2024 study suggests that its derivatives may modulate protein aggregation pathways implicated in Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they open new avenues for therapeutic intervention. In conclusion, 3-bromo-2-(4,4-difluorocyclohexyl)propan-1-ol (CAS: 2168072-39-5) represents a multifaceted tool in medicinal chemistry, with applications spanning from infectious diseases to neurodegeneration. Continued research into its derivatives and mechanisms of action will likely yield further breakthroughs in the coming years.

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